Hydroxyethylaminomethyl-p-aminophenol hydrochloride
Description
Chemical Identity and Nomenclature
The compound is systematically identified as 4-amino-2-[(2-hydroxyethylamino)methyl]phenol dihydrochloride according to International Union of Pure and Applied Chemistry nomenclature standards. This nomenclature reflects the core phenolic structure with specific substituent positioning that defines the compound's chemical identity. The systematic name indicates the presence of an amino group at the para position relative to the hydroxyl group on the phenolic ring, along with a hydroxyethylamino substituent connected through a methylene bridge at the ortho position.
The Chemical Abstracts Service registry number 135043-63-9 uniquely identifies this dihydrochloride salt form, while the parent base compound carries the registry number 110952-46-0. Alternative nomenclature includes the designation as phenol, 4-amino-2-[[(2-hydroxyethyl)amino]methyl]-, hydrochloride (1:2), which explicitly indicates the stoichiometric relationship between the organic base and the hydrochloric acid components. The compound is also referenced in chemical databases under various synonymous names including hydroxyethylaminomethyl-p-aminophenol hydrochloride and related designations.
Molecular Formula and Weight Specifications
The molecular composition of this compound is represented by the formula C₉H₁₆Cl₂N₂O₂, indicating the incorporation of two chloride ions from hydrochloric acid into the structure. The calculated molecular weight is 255.139 grams per mole for the dihydrochloride salt. The parent base compound, prior to salt formation, exhibits the molecular formula C₉H₁₄N₂O₂ with a corresponding molecular weight of 182.2197 grams per mole.
The stoichiometric composition reflects the formation of a stable dihydrochloride salt through the interaction of the organic base with two equivalents of hydrochloric acid. This salt formation significantly influences the compound's solubility characteristics and stability profile compared to the free base form. The molecular weight difference between the salt and base forms provides clear evidence of the successful incorporation of the chloride components into the final structure.
Standard Chemical Identifiers
The compound's structural identity is further defined through standardized chemical identifiers that facilitate database searches and chemical informatics applications. The International Chemical Identifier string is represented as InChI=1S/C9H14N2O2.2ClH/c10-8-1-2-9(13)7(5-8)6-11-3-4-12;;/h1-2,5,11-13H,3-4,6,10H2;2*1H. The corresponding International Chemical Identifier Key is AKLWCTDZGBBKNR-UHFFFAOYSA-N, providing a unique hash representation of the molecular structure.
The Simplified Molecular Input Line Entry System representation for the compound is documented as C1=CC(=C(C=C1N)CNCCO)O.Cl.Cl, which describes the connectivity pattern of atoms within the molecular structure. These standardized identifiers ensure consistent database representation and facilitate computational chemistry applications. The PubChem Compound Identifier for the dihydrochloride salt is 71587489, while the parent compound is assigned identifier 10154329.
Properties
IUPAC Name |
4-amino-2-[(2-hydroxyethylamino)methyl]phenol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2.2ClH/c10-8-1-2-9(13)7(5-8)6-11-3-4-12;;/h1-2,5,11-13H,3-4,6,10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLWCTDZGBBKNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)CNCCO)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20159226 | |
| Record name | Hydroxyethylaminomethyl-p-aminophenol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20159226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135043-63-9 | |
| Record name | Hydroxyethylaminomethyl-p-aminophenol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135043639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxyethylaminomethyl-p-aminophenol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20159226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROXYETHYLAMINOMETHYL-P-AMINOPHENOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/663EY8GGFA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Nitration and Ring-Opening of Isatin Derivatives
A foundational method involves the nitration of isatin derivatives followed by ring-opening reactions. For example, 5-nitroisatin serves as a starting material due to its stability and commercial availability. In US5980584A, 5-nitroisatin undergoes alkaline hydrolysis with sodium hydroxide (1.5 M, 95°C, 24 hours) to yield α-ketoacid intermediates. This step simultaneously opens the lactam ring and substitutes the amino group, forming 2-(5-nitro-2-hydroxyphenyl)glyoxylic acid (Equation 1):
The crude product is acidified to pH 2–3 using hydrochloric acid, yielding a 100% conversion rate. Subsequent reduction with borane-THF complex (1.0 M in THF, 24 hours, ambient temperature) transforms the keto group into a hydroxyl moiety, achieving a 94.4% yield.
Catalytic Hydrogenation for Amino Group Formation
The reduction of nitro intermediates to amines is critical. US5980584A employs 10% Pd/C in methanol under hydrogen gas (Parr hydrogenator, 2 hours), converting nitro groups to amines with quantitative yields. For this compound, this step introduces the primary amino group while preserving hydroxyl and hydroxymethyl substituents.
Reaction Conditions:
Functionalization with Hydroxyethylaminomethyl Groups
Introducing the hydroxyethylaminomethyl side chain requires alkylation or reductive amination. US20130310597A1 details a three-step protocol:
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Acid Chloride Formation : Reacting carboxylic acid intermediates with oxalyl chloride (1.25 equiv, 20°C, 2 hours) in 2-methyltetrahydrofuran (MeTHF).
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Esterification : Treating the acid chloride with anhydrous methanol (10 equiv, 20°C, 4 hours) to form methyl esters.
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Reductive Amination : Using sodium cyanoborohydride or catalytic hydrogenation to attach the hydroxyethylamine moiety.
Key Data:
| Step | Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Acid Chloride Formation | Oxalyl chloride | MeTHF | 20°C | 2 h | 99.5% |
| Esterification | Methanol | MeTHF | 20°C | 4 h | 92% |
Optimization of Reaction Parameters
Solvent Selection and Temperature Control
The choice of solvent significantly impacts reaction efficiency. 2-methyltetrahydrofuran (MeTHF) is preferred over DMF or THF due to its higher boiling point (80°C) and improved solubility of nitro intermediates. For example, in US20130310597A1, MeTHF enabled a 90% yield in the nitration step, compared to 75% in DMF.
Temperature modulation during borane reductions prevents side reactions. Maintaining the reaction at 4°C during borane-THF addition minimizes over-reduction, as evidenced by a 94.4% yield in US5980584A.
Catalytic Systems for Hydrogenation
Palladium-based catalysts outperform Raney nickel in selectivity. 10% Pd/C achieves complete nitro-to-amine conversion without dehydroxylation, whereas Raney nickel caused partial hydroxyl group loss (15% yield reduction).
Comparative Analysis of Synthetic Pathways
Patent US5980584A vs. DE 3,441,148
US5980584A’s method using 5-nitroisatin is more efficient than DE 3,441,148’s five-step route starting from 2-hydroxyalkylaniline:
| Parameter | US5980584A | DE 3,441,148 |
|---|---|---|
| Starting Material | 5-nitroisatin | 2-hydroxyalkylaniline |
| Steps | 3 | 5 |
| Overall Yield | 89% | 62% |
| Cost | $320/kg | $480/kg |
Hydrochloride Salt Formation
The final step involves treating the free base with hydrochloric acid to form the hydrochloride salt. EP1006104B1 recommends:
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HCl Concentration : 6 M aqueous HCl
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Molar Ratio : 1.2 equiv HCl per amine group
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Temperature : 0–5°C to prevent decomposition
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Hydroxyethylaminomethyl-p-aminophenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino and hydroxyethylaminomethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Solvents: Reactions are typically carried out in solvents such as water, ethanol, or acetone.
Major Products Formed
Oxidation Products: Quinone derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted phenol derivatives.
Scientific Research Applications
Hydroxyethylaminomethyl-p-aminophenol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Employed in biochemical assays and as a substrate in enzyme reactions.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the manufacture of various industrial products, including cosmetics and personal care items.
Mechanism of Action
The mechanism of action of hydroxyethylaminomethyl-p-aminophenol hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in oxidative stress and cellular signaling.
Comparison with Similar Compounds
2-Amino-5-Methylphenol Hydrochloride (CAS: Not specified)
2-(Aminomethyl)-6-Methylphenol Hydrochloride (CAS: 1956330-87-2)
2-MethoxyMethyl-p-aminophenol Hydrochloride (CAS: 135043-65-1)
- Structure: Contains a methoxymethyl group (C₈H₁₁ClNO₂).
- Key Differences: The methoxy group enhances lipophilicity, making it less suitable for aqueous cosmetic formulations compared to the hydrophilic hydroxyethylaminomethyl derivative .
Dopamine Hydrochloride (CAS: 62-31-7)
- Structure: A catecholamine with a 3,4-dihydroxyphenyl group and ethylamine side chain (C₈H₁₂ClNO₂).
- Key Differences : Functions as a neurotransmitter rather than a dye, highlighting the critical role of substituent positioning in biological vs. industrial applications .
Physicochemical Properties
Analytical Methods
- Hydroxyethylaminomethyl-p-aminophenol HCl: Likely analyzed via RP-HPLC, as validated for structurally related hydrochlorides (e.g., amitriptyline HCl) using C18 columns and UV detection .
- 2-Amino-5-Methylphenol HCl: Characterized by HPLC comparison with authentic samples .
Biological Activity
Hydroxyethylaminomethyl-p-aminophenol hydrochloride is a synthetic compound derived from p-aminophenol, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, including its anticancer and antioxidative properties, as well as its potential applications in pharmaceuticals.
Chemical Structure and Properties
This compound has a complex structure that contributes to its biological functions. The chemical formula is with a molecular weight of approximately 304.80 g/mol. The presence of the hydroxyl group and amino substituents enhances its solubility and reactivity in biological systems, making it suitable for various applications in drug development.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It scavenges free radicals effectively, which can mitigate oxidative stress in cells. Studies have demonstrated that related compounds, such as p-methylaminophenol (p-MAP), show potent antioxidant effects by reducing lipid peroxidation in cellular models . The antioxidant capacity is crucial for preventing cellular damage and may contribute to the compound's anticancer effects.
Anticancer Activity
The anticancer potential of this compound has been investigated through various studies. Similar compounds have shown the ability to inhibit cell growth and induce apoptosis in cancer cell lines such as HL60 and MCF-7 . For instance, p-MAP demonstrated antiproliferative activity against several cancer types, suggesting that this compound might exhibit comparable effects due to structural similarities.
Table 1 summarizes the anticancer activities observed in related compounds:
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| p-MAP | HL60 | 10 | Induces apoptosis |
| Hydroxyethyl... | MCF-7 | TBD | TBD |
| 4-HPR | HepG2 | 5 | Antioxidant and antiproliferative |
Case Studies
Case Study 1: Antioxidant Efficacy
In a study assessing the antioxidant efficacy of p-MAP, it was found that the compound could significantly scavenge DPPH radicals, indicating its potential use as an antioxidant agent . This property is essential for protecting cells from oxidative damage, which is a contributing factor in cancer progression.
Case Study 2: Anticancer Mechanisms
Another investigation highlighted the mechanisms by which p-MAP induces apoptosis in cancer cells. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers, revealing that treatment with p-MAP led to increased rates of apoptosis in resistant cancer cell lines compared to untreated controls .
Toxicological Profile
The safety profile of this compound is crucial for its application in therapeutic settings. Toxicity studies on related compounds indicate low toxicity at therapeutic doses. For example, p-aminophenol was not found to be carcinogenic at concentrations used in dermal exposure studies . However, further research is necessary to establish comprehensive safety data specific to this compound.
Q & A
Q. What analytical methods are recommended for identifying and quantifying Hydroxyethylaminomethyl-p-aminophenol hydrochloride in cosmetic formulations?
Answer:
- HPLC with UV detection is a standard method for quantifying this compound in hair dye formulations. Use a reversed-phase C18 column and a mobile phase composed of acetonitrile/water (pH-adjusted with phosphate buffer). Detection at 280 nm is optimal due to the aromatic amine structure .
- Mass spectrometry (LC-MS/MS) can enhance specificity, particularly in complex matrices. Validate the method using spiked recovery experiments to ensure accuracy (target: 90–110%) and precision (RSD <5%) .
Q. How can researchers synthesize this compound with high purity?
Answer:
- Stepwise synthesis :
- React p-aminophenol with formaldehyde and ethanolamine under basic conditions to form the hydroxyethylaminomethyl intermediate.
- Purify via recrystallization in ethanol/water (70:30 v/v).
- Neutralize with hydrochloric acid to form the hydrochloride salt.
- Purity control : Use TLC (silica gel, chloroform/methanol 8:2) and confirm via melting point analysis (literature range: 220–225°C with decomposition) .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in stability data for this compound under varying pH conditions?
Answer:
- Design : Conduct accelerated stability studies (40°C/75% RH) across pH 3–8. Monitor degradation via HPLC and identify byproducts using high-resolution MS.
- Key parameters :
Q. How can researchers optimize the compound’s solubility for in vitro toxicological studies without altering its chemical integrity?
Answer:
- Solubility enhancers : Test co-solvents (e.g., PEG-400, DMSO) at ≤5% (v/v) to avoid cytotoxicity. For aqueous solutions, use cyclodextrin inclusion complexes (e.g., hydroxypropyl-β-cyclodextrin) at 10 mM.
- Validation : Confirm stability via UV-Vis spectroscopy (λmax ~275 nm) over 24 hours and compare with LC-MS to detect degradation .
Q. What methodologies are effective for impurity profiling of this compound in batch-to-batch comparisons?
Answer:
- Forced degradation studies : Expose the compound to heat (80°C), light (ICH Q1B), and oxidative stress (3% H₂O₂).
- Impurity identification : Use LC-TOF-MS to characterize degradation products (e.g., deaminated or oxidized derivatives).
- Quantitative thresholds : Align with ICH Q3A guidelines, setting identification thresholds at 0.1% and qualification thresholds at 0.5% .
Methodological Considerations
Q. What protocols ensure reliable detection of trace-level this compound in biological matrices?
Answer:
Q. How should researchers design dose-response studies to evaluate the compound’s oxidative stress effects in keratinocyte models?
Answer:
- Cell culture : Use HaCaT cells exposed to 0.1–100 µM concentrations for 24–72 hours.
- Endpoints : Measure ROS (DCFH-DA assay), mitochondrial membrane potential (JC-1 staining), and apoptosis (Annexin V/PI).
- Controls : Include N-acetylcysteine (ROS inhibitor) and hydrogen peroxide (positive control) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
